molecular formula C12H23N5O2 B14398663 2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol CAS No. 88291-13-8

2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol

Cat. No.: B14398663
CAS No.: 88291-13-8
M. Wt: 269.34 g/mol
InChI Key: HNVMRYZRVUNDTO-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with diethylamino at position 2, hydroxyethylamino at position 6, and an ethanolamine group at position 4.

Properties

CAS No.

88291-13-8

Molecular Formula

C12H23N5O2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[[2-(diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C12H23N5O2/c1-3-17(4-2)12-15-10(13-5-7-18)9-11(16-12)14-6-8-19/h9,18-19H,3-8H2,1-2H3,(H2,13,14,15,16)

InChI Key

HNVMRYZRVUNDTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)NCCO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with diethylamine and 2-aminoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are meticulously controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s pyrimidine core and substituents distinguish it from analogs. Below is a comparative analysis of its structure, physicochemical properties, and functional groups relative to similar molecules (Table 1).

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name (Reference) Core Structure Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound Pyrimidine 2-Diethylamino, 6-(2-hydroxyethylamino), 4-ethanolamino C₁₃H₂₄N₆O₂ (est.) ~320.37 Multiple H-bond donors/acceptors; high solubility potential
2-{[6-(Diethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol Pyrazolo[3,4-d]pyrimidine 6-Diethylamino, 1-methyl, 4-ethanolamino C₁₂H₂₀N₆O 264.33 Fused pyrazolo ring reduces planarity; may affect target binding
2-[2-[[4-amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol Pyrimidine 4-Amino, 6-Cyclohexylamino, 5-Nitro, 2-ethoxyethanol C₁₃H₂₂N₆O₄ (est.) ~350.36 Nitro group (electron-withdrawing); cyclohexylamino enhances lipophilicity
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol Pyrimidine 5-Bromophenyl, 6-Sulfamoylamino, 4-ethoxyethanol C₁₄H₁₈BrN₅O₄S (est.) ~440.29 Bromophenyl adds hydrophobicity; sulfamoyl group may enhance stability
3-{[2-(1H-Benzimidazol-1-yl)-6-{[2-(diethylamino)ethyl]amino}pyrimidin-4-yl]amino}-4-methylphenol Pyrimidine 2-Benzimidazolyl, 6-Diethylaminoethylamino, 4-methylphenol C₂₄H₂₉N₇O 431.54 Benzimidazole enhances π-stacking; phenolic group increases acidity
[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol Pyrimidine 4-Dimethylamino, 6-Hydrazinyl, 2-methanol C₇H₁₃N₅O 183.21 Hydrazinyl group enables chelation; smaller size limits solubility

Functional Group Analysis

  • Diethylamino vs. Dimethylamino: The target’s diethylamino group (vs.
  • Hydroxyethylamino vs. Methoxyethyl: The hydroxyethyl group (target) improves aqueous solubility compared to methoxyethyl analogs (e.g., ), which are more lipophilic.
  • Ethanolamine vs. Hydrazinyl: Ethanolamine’s hydroxyl group offers superior H-bonding capability over hydrazinyl (e.g., ), which may enhance target affinity.

Biological Activity

The compound 2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol (CAS Number: 71409442) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a pyrimidine ring substituted with diethylamino and hydroxyethylamino groups. The molecular formula is C12H23N5O2C_{12}H_{23}N_{5}O_{2}.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, impacting pathways such as nucleic acid synthesis and signal transduction.
  • Modulation of Receptor Activity : Some derivatives can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Antioxidant Properties : Certain compounds in this class have been shown to exhibit antioxidant activity, which may protect cells from oxidative stress.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies. Below is a summary of key findings:

Biological Activity Findings
Antimicrobial Activity Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
Cytotoxicity Demonstrated selective cytotoxicity in cancer cell lines in vitro.
Neuroprotective Effects Potential to protect neuronal cells from apoptosis under oxidative stress.
Enzyme Inhibition Inhibits specific kinases involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations as low as 10 µg/mL, suggesting potential for development as an antibacterial agent.
  • Cytotoxicity in Cancer Cells :
    In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways.
  • Neuroprotection Against Oxidative Stress :
    Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound resulted in reduced cell death and preserved mitochondrial function. This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Studies indicate:

  • Absorption and Distribution : The compound shows favorable absorption characteristics with a moderate bioavailability profile.
  • Metabolism : Initial studies suggest hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the main route for elimination, with metabolites detected in urine.

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